molecular formula C9H10O3 B154484 2,3-Dihydro-5-methoxy-1,4-benzodioxin CAS No. 1710-55-0

2,3-Dihydro-5-methoxy-1,4-benzodioxin

Cat. No. B154484
CAS RN: 1710-55-0
M. Wt: 166.17 g/mol
InChI Key: DLMVOXMRGJFYOC-UHFFFAOYSA-N
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Patent
US05569669

Procedure details

At 0° C., boron tribromide (5.6 cm3) is added slowly to a solution of 5-methoxy-1,4-benzodioxane (5 g, 30.1 mmol) in 25 cm3 of CH2Cl2. The mixture is stirred at 0° C. for 15 min, the solution is then hydrolysed with 10 cm3 of water and the product is extracted with CH2Cl2. Purification on a silica column (eluent: 100% CH2Cl2) enables 4.49 g of a colorless oil to be obtained.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[C:16]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[C:16]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=CC=2OCCOC21
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
hydrolysed with 10 cm3 of water and the product is extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Purification on a silica column (eluent: 100% CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to be obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.